![molecular formula C24H30N2O4 B15136058 7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used as a pigment and in various scientific applications due to its excellent thermal and photochemical stability .
Preparation Methods
3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common synthetic route involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines under high-temperature conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Reduction reactions can yield perylene derivatives with different functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:
Biology: It serves as a biological dye and indicator due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in drug delivery systems.
Industry: It is extensively used as an industrial pigment, in solar cells, transistors, and optoelectronic devices
Mechanism of Action
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Diimide involves its ability to interact with light and other molecules. It can form stable complexes with various substrates, making it useful in applications like solar cells and sensors. The molecular targets and pathways involved include its interaction with nucleic acids and proteins, which can be harnessed for biological and medical applications .
Comparison with Similar Compounds
3,4,9,10-Perylenetetracarboxylic Diimide is unique due to its stability and versatility. Similar compounds include:
Naphthalene Diimides: These compounds have similar structures but different electronic properties.
Anthracene Diimides: Known for their use in organic electronics, they share some properties with 3,4,9,10-Perylenetetracarboxylic Diimide but differ in their photophysical characteristics
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H30N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h9-20H,1-8H2,(H,25,27,28)(H,26,29,30) |
InChI Key |
XSUVWHQFPIVRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(CCC4C3C1C5CCC6C7C5C4CCC7C(=O)NC6=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




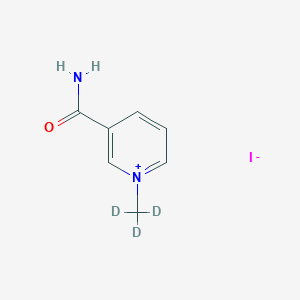
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
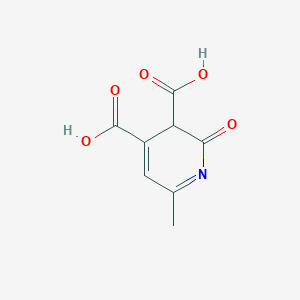
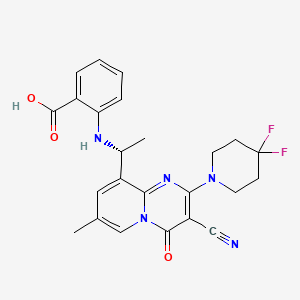
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
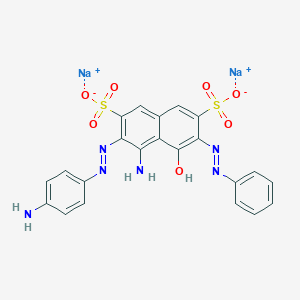
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
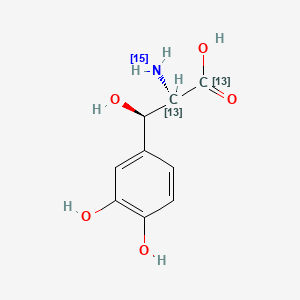
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
